molecular formula C5H12N2O B587557 3-Amino-2,2-dimethylpropanamide-d6 CAS No. 1246820-97-2

3-Amino-2,2-dimethylpropanamide-d6

Cat. No. B587557
CAS RN: 1246820-97-2
M. Wt: 122.201
InChI Key: HKQZJXVIXAPOPZ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,2-dimethylpropanamide-d6 is a biochemical used for proteomics research . It is a white solid with a molecular formula of C5H6D6N2O and a molecular weight of 122.2 .


Molecular Structure Analysis

The InChI code for 3-Amino-2,2-dimethylpropanamide-d6 is 1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Amino-2,2-dimethylpropanamide-d6 is a white solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

1. Chemical Synthesis and Catalytic Processes

3-Amino-2,2-dimethylpropanamide-d6 is utilized in various chemical synthesis processes. For instance, it's used in the preparation of N,N-dimethylacrylamide (DMAA), a fine chemical with wide applications including petroleum recovery and fiber modification. This synthesis involves catalytic pyrolysis and has been optimized for maximum yield (Pu Zhong-wei, 2008).

2. Crystallography and Structural Chemistry

The compound plays a role in the field of crystallography. For example, studies have examined the crystal structure of related compounds, such as 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, revealing insights into molecular interactions and network formations (S. Yalcin et al., 2012).

3. Pharmaceutical Research

In pharmaceutical research, derivatives of 3-Amino-2,2-dimethylpropanamide-d6 are explored for their potential therapeutic applications. For instance, brain-specific delivery systems for Parkinson's disease treatment have been developed using N,N-dimethyl amino groups, showcasing the versatility of this compound in drug delivery and treatment strategies (Yanping Li et al., 2014).

4. Analytical Chemistry and Metabolomics

The compound is also significant in analytical chemistry. Techniques like HILIC with fluorescence detection use derivatives of 3-Amino-2,2-dimethylpropanamide-d6 for analyzing degradation products in pharmaceuticals, illustrating its role in ensuring drug safety and stability (Michal Douša et al., 2012).

5. Biochemical Research

In biochemical research, studies have focused on the effects of compounds like Dimethyl Sulfoxide, related to 3-Amino-2,2-dimethylpropanamide-d6, on neuronal cells. These studies provide insights into the neuroprotective properties of such compounds, highlighting their potential in treating neurodegenerative conditions (Chengbiao Lu & M. Mattson, 2001).

6. Metabolic Engineering

The compound's derivatives are used in metabolic engineering, for instance, in enhancing the biosynthesis of pharmaceutical intermediates like 2,5-Dimethylpyrazine in genetically modified E. coli, demonstrating the role of 3-Amino-2,2-dimethylpropanamide-d6 in industrial biotechnology (Chen Yang et al., 2021).

Mechanism of Action

The mechanism of action for 3-Amino-2,2-dimethylpropanamide-d6 is not provided in the search results. It is mentioned that it is used for proteomics research , which suggests it may be used to study proteins and their functions.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(aminomethyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZJXVIXAPOPZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CN)(C(=O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-dimethylpropanamide-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.